2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide
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Overview
Description
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide is a chemical compound with the molecular formula C6H9N5O2S2 and a molecular weight of 247.298 g/mol . This compound belongs to the class of thiadiazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide typically involves the formation of thiohydrazonate intermediates, which undergo cyclization reactions to yield the desired product . One common method involves the use of triethylamine as a base to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been reported to inhibit the HCV RNA-dependent RNA polymerase (NS5B), which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antitubercular activity.
1,3,4-Thiadiazole: Exhibits antimicrobial properties and is used in the synthesis of various pharmaceuticals.
Imidazole-containing compounds: These compounds have diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
74051-77-7 |
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Molecular Formula |
C6H9N5O2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
6-methylsulfanyl-1,1-dioxo-3,4-dihydro-2H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C6H9N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h9H,2H2,1H3,(H3,7,8,10,11) |
InChI Key |
ICMWRGXSOBTPDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C2C(=N1)NCNS2(=O)=O)N |
Origin of Product |
United States |
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